molecular formula C11H9ClO3 B12121772 beta-(5-Chlorbenzofur-2-yl)-propionsaeure

beta-(5-Chlorbenzofur-2-yl)-propionsaeure

Cat. No.: B12121772
M. Wt: 224.64 g/mol
InChI Key: HTWZYWGPVSPDLY-UHFFFAOYSA-N
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Description

β-(5-Chlorobenzofur-2-yl)-propionic acid is a benzofuran-derived carboxylic acid characterized by a chlorine substituent at the 5-position of the benzofuran ring and a propionic acid side chain at the 2-position. This compound is of interest in medicinal chemistry due to the structural versatility of benzofuran derivatives, which are often explored for their anti-inflammatory, analgesic, and antimicrobial properties.

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

3-(5-chloro-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C11H9ClO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1,3,5-6H,2,4H2,(H,13,14)

InChI Key

HTWZYWGPVSPDLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-(5-Chlorbenzofur-2-yl)-propionsaeure typically involves the construction of the benzofuran ring followed by the introduction of the chlorinated substituent. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the efficient synthesis of various benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions: Beta-(5-Chlorbenzofur-2-yl)-propionsaeure can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which beta-(5-Chlorbenzofur-2-yl)-propionsaeure exerts its effects involves interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound may also interact with cellular enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of β-(5-Chlorobenzofur-2-yl)-propionic acid, a comparative analysis with three analogous compounds is provided below.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Melting Point (°C) Solubility (Water)
β-(5-Chlorobenzofur-2-yl)-propionic acid C₁₁H₉ClO₃ 224.64 2.8 148–150 Low (≤1 mg/mL)
Benzofuran-2-propionic acid C₁₀H₁₀O₃ 178.18 1.9 132–134 Moderate (~5 mg/mL)
5-Methylbenzofuran-2-propionic acid C₁₁H₁₂O₃ 192.21 2.5 140–142 Low (≤2 mg/mL)
5-Nitrobenzofuran-2-propionic acid C₁₀H₇NO₅ 221.17 1.6 165–167 Very low (≤0.5 mg/mL)

<sup>a</sup>LogP values calculated using XLogP3 method.

Key Findings :

Lipophilicity: The chlorine substituent in β-(5-Chlorobenzofur-2-yl)-propionic acid increases its LogP (2.8) compared to the non-chlorinated benzofuran-2-propionic acid (LogP 1.9), suggesting enhanced membrane permeability. This aligns with studies showing halogenation improves bioavailability in benzofuran derivatives .

Thermal Stability : The melting point of β-(5-Chlorobenzofur-2-yl)-propionic acid (148–150°C) is intermediate between the methyl-substituted (140–142°C) and nitro-substituted (165–167°C) analogs, reflecting the balance between halogen-induced molecular rigidity and steric effects.

Pharmacological Activity :

  • Anti-inflammatory Activity : β-(5-Chlorobenzofur-2-yl)-propionic acid demonstrated 40% inhibition of COX-2 in vitro, outperforming 5-methylbenzofuran-2-propionic acid (25% inhibition) but underperforming compared to the nitro derivative (55% inhibition) .
  • Metabolic Stability: The chlorine substituent reduces cytochrome P450-mediated degradation, resulting in a plasma half-life of 6.2 hours in rodent models, compared to 3.8 hours for the non-chlorinated analog.

Biological Activity

Beta-(5-Chlorbenzofur-2-yl)-propionsaeure, a compound belonging to the class of benzofuroxans, exhibits a diverse range of biological activities, particularly in the context of anticancer properties. This article delves into its biological activity, supported by relevant data tables and research findings.

Overview of Biological Activity

Benzofuroxan derivatives, including this compound, have been investigated for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound is notable for its dual mechanism of action: it can inhibit DNA synthesis and cause DNA damage, leading to cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against multiple cancer cell lines, including M-HeLa cells. The IC50 values indicate the concentration required to achieve 50% cell death, which serves as a benchmark for assessing the compound's efficacy.
  • Mechanism of Action : The compound induces apoptosis by activating mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation. This process is crucial as ROS can damage cellular components, further promoting cell death in cancerous cells.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
M-HeLa12.4Induces apoptosis
P388 Lymphatic15.8DNA synthesis inhibition
Ehrlich Ascitic10.5DNA damage via strand breaks

Case Studies and Research Findings

A series of controlled experiments have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines. For instance, in studies involving M-HeLa cells, significant apoptotic effects were observed after 48 hours of treatment.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to control groups. This suggests that the compound not only acts at the cellular level but also has systemic effects in living organisms.
  • Comparative Analysis : When compared to other known anticancer agents like Doxorubicin and Cisplatin, this compound showed comparable or superior efficacy in certain contexts, particularly regarding its ability to induce apoptosis without significant toxicity to normal cells.

Table 2: Comparative Antitumor Efficacy

CompoundIC50 (µM)Apoptosis InductionToxicity Level
This compound12.4HighLow
Doxorubicin10.0ModerateModerate
Cisplatin15.0HighHigh

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